

Endogenous Expression of Elabela in Human Tissues: A Technical Guide

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Compound of Interest

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Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently discovered peptide hormone that, along with apelin, serves as an endogenous ligand for the G protein-coupled apelin receptor (APJ). Encoded by the APELA gene, Elabela is a crucial signaling molecule involved in a variety of physiological processes, including embryonic development, cardiovascular function, and fluid homeostasis.^{[1][2]} Its expression has been detected in various human tissues, both during development and in adulthood. This technical guide provides an in-depth overview of the endogenous expression of Elabela in human tissues, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts.

Quantitative Expression of Elabela in Human Tissues

The quantification of endogenous Elabela protein in human tissues is an ongoing area of research. While immunohistochemistry and mRNA analysis provide qualitative and semi-quantitative data on its distribution, obtaining precise protein concentrations across a wide range of tissues is challenging. The following tables summarize the currently available quantitative and qualitative data on Elabela expression in human tissues and plasma.

Table 1: Quantitative Expression of Elabela in Human Plasma

Sample Type	Condition	Elabela Concentration (Mean ± SEM)	Method
Plasma	Healthy Adults	0.34 ± 0.03 nmol/L	Immunoassay

Table 2: Qualitative and Semi-Quantitative Expression of Elabela in Human Tissues

Tissue/Cell Type	Expression Level/Localization	Detection Method(s)
Kidney	High expression is noted, particularly in renal distal collecting tubes.[1][2]	mRNA analysis, Immunohistochemistry
Prostate	High expression has been reported.[2]	mRNA analysis
Placenta	Expressed in villous cytotrophoblast and syncytiotrophoblast.	mRNA analysis, Immunohistochemistry
Heart	Expression detected in the vascular endothelium of the heart. Low levels of expression have been noted in the heart tissue itself.[1]	Immunohistochemistry, mRNA analysis
Blood Vessels	Expressed in the vascular endothelium of arteries, with higher expression in arteries than in veins.[1]	Immunohistochemistry, mRNA analysis
Lung	Low levels of expression have been reported.[1]	mRNA analysis
Brain	Expression has been detected.[2]	mRNA analysis
Embryonic Stem Cells (ESCs)	Secreted by human ESCs.[2]	-
Ovary	mRNA expression detected.[2]	mRNA analysis
Testis	mRNA expression detected.[2]	mRNA analysis
Digestive System	mRNA expression detected.[2]	mRNA analysis
Skin	High expression noted.[2]	mRNA analysis

Note: Quantitative data for protein concentration in most solid tissues (e.g., ng/mg of tissue) is not yet consistently available in the literature. The table reflects the current understanding of Elabela distribution.

Experimental Protocols

Accurate detection and quantification of Elabela are critical for research and clinical applications. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Elabela in Tissue Homogenates

This protocol outlines the steps for quantifying Elabela protein levels in tissue samples.

a. Sample Preparation (Tissue Homogenate)

- Rinse freshly harvested tissue with ice-cold PBS (pH 7.4) to remove excess blood.
- Mince the tissue into small pieces and weigh it.
- Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors, typically at a ratio of 1g of tissue to 9mL of buffer.
- Perform homogenization on ice using a glass homogenizer or an ultrasonic cell disrupter.
- For further cell lysis, subject the homogenate to freeze-thaw cycles.
- Centrifuge the homogenate at 5000-10000 x g for 5-10 minutes at 4°C to pellet cellular debris.
- Collect the supernatant, which contains the soluble proteins.
- Determine the total protein concentration of the supernatant using a BCA protein assay kit for normalization of Elabela levels.
- The supernatant can be used immediately for ELISA or aliquoted and stored at -80°C for later use.

b. ELISA Procedure (Sandwich ELISA)

- Prepare standards and samples in the appropriate dilution buffer as recommended by the ELISA kit manufacturer.
- Add 100 μ L of standards and samples to the wells of the microplate pre-coated with an anti-Elabela antibody.
- Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
- Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.
- Add 100 μ L of biotinylated detection antibody to each well and incubate as recommended.
- Wash the plate as described in step 4.
- Add 100 μ L of Streptavidin-HRP conjugate to each well and incubate.
- Wash the plate as described in step 4.
- Add 90 μ L of TMB substrate solution to each well and incubate in the dark until a color change is observed.
- Add 50 μ L of stop solution to each well to terminate the reaction.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of Elabela in the samples by interpolating from the standard curve.

Immunohistochemistry (IHC) for Elabela in Paraffin-Embedded Tissues

This protocol allows for the visualization of Elabela protein expression and localization within the tissue architecture.

- Deparaffinization and Rehydration:

- Immerse slides in xylene (2 x 10 minutes).
- Immerse in 100% ethanol (2 x 3 minutes).
- Immerse in 95% ethanol (1 x 3 minutes).
- Immerse in 70% ethanol (1 x 3 minutes).
- Rinse in distilled water.
- Antigen Retrieval:
 - Immerse slides in a staining dish containing an appropriate antigen retrieval solution (e.g., 10mM Sodium Citrate buffer, pH 6.0).
 - Heat the solution to 95-100°C in a water bath or steamer for 20-40 minutes.
 - Allow the slides to cool to room temperature in the retrieval solution.
- Blocking Endogenous Peroxidase:
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
 - Wash slides with PBS (3 x 5 minutes).
- Blocking Non-Specific Binding:
 - Incubate sections with a blocking solution (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Drain the blocking solution and apply the primary antibody against Elabela, diluted in the blocking solution to the optimal concentration.
 - Incubate overnight at 4°C in a humidified chamber.

- Secondary Antibody Incubation:
 - Wash slides with PBS (3 x 5 minutes).
 - Apply a biotinylated secondary antibody, diluted according to the manufacturer's instructions.
 - Incubate for 1-2 hours at room temperature.
- Detection:
 - Wash slides with PBS (3 x 5 minutes).
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
 - Wash slides with PBS (3 x 5 minutes).
 - Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity is reached.
- Counterstaining, Dehydration, and Mounting:
 - Rinse with distilled water.
 - Counterstain with hematoxylin.
 - Dehydrate through a graded series of ethanol (70%, 95%, 100%).
 - Clear in xylene and mount with a permanent mounting medium.

In Situ Hybridization (ISH) for Elabela mRNA

This protocol is used to detect and localize Elabela mRNA within tissue sections.

- Tissue Preparation:
 - Use formalin-fixed, paraffin-embedded tissue sections on positively charged slides.

- Deparaffinize and rehydrate the sections as described in the IHC protocol.
- Permeabilization:
 - Incubate sections with Proteinase K solution (e.g., 20 µg/mL in PBS) for 10-20 minutes at 37°C to increase probe accessibility.
 - Wash with PBS.
- Prehybridization:
 - Incubate the sections in a prehybridization buffer for at least 1 hour at the hybridization temperature (e.g., 42-55°C).
- Hybridization:
 - Apply a DIG-labeled oligonucleotide probe specific for Elabela mRNA, diluted in hybridization buffer.
 - Incubate overnight in a humidified chamber at the optimized hybridization temperature.
- Post-Hybridization Washes:
 - Perform a series of stringent washes with SSC buffer at the hybridization temperature to remove unbound probe.
- Immunological Detection:
 - Block non-specific binding with a blocking solution.
 - Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
 - Wash to remove unbound antibody.
- Colorimetric Detection:
 - Incubate with a chromogenic substrate for AP (e.g., NBT/BCIP) until a colored precipitate forms.

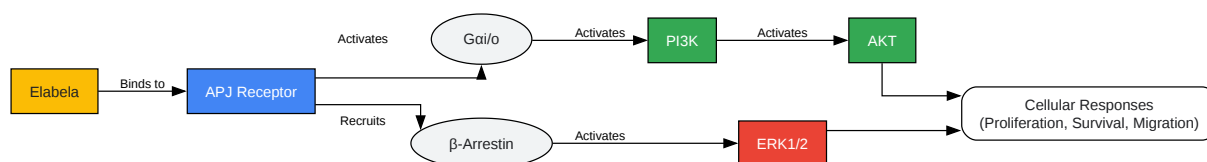
- Counterstaining and Mounting:
 - Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
 - Dehydrate and mount as in the IHC protocol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Elabela signaling pathway and a typical experimental workflow for its detection.

Elabela-APJ Signaling Pathway

Elabela binds to the apelin receptor (APJ), a G protein-coupled receptor. This interaction triggers downstream signaling cascades primarily through G α i- and β -arrestin-dependent pathways. These pathways influence a range of cellular processes, including cell proliferation, survival, and migration.

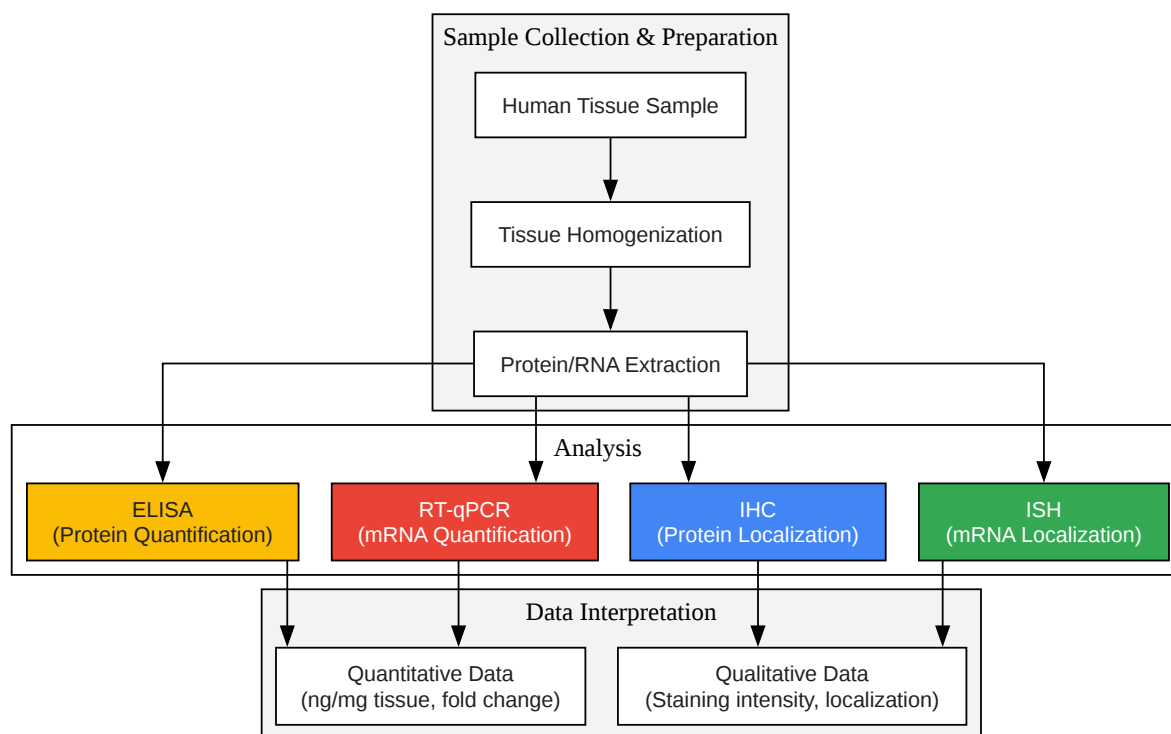


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Caption: Elabela-APJ signaling cascade.

Experimental Workflow for Elabela Detection and Quantification

This diagram outlines a typical workflow for the analysis of Elabela expression in human tissue samples, from sample collection to data analysis.



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Caption: Workflow for Elabela analysis.

Conclusion

The endogenous expression of Elabela in a variety of human tissues highlights its potential significance in both health and disease. While much has been learned about its qualitative distribution and signaling pathways, further research is needed to establish a comprehensive quantitative map of Elabela protein expression across all human tissues. The standardized protocols provided in this guide are intended to facilitate reproducible and reliable data generation, which will be essential for advancing our understanding of Elabela's physiological

roles and its potential as a therapeutic target. As detection technologies continue to improve, a more complete picture of the Elabela landscape in the human body will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies.

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